molecular formula C9H10FNO B1167013 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid CAS No. 112360-09-5

6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid

Cat. No.: B1167013
CAS No.: 112360-09-5
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their vibrant colors

Preparation Methods

The synthesis of 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid typically involves a diazotization reaction. This process starts with a primary aromatic amine, which undergoes diazotization to form a diazonium salt. The diazonium salt is then coupled with a phenol derivative to produce the azo compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .

Industrial production methods may involve large-scale batch reactors where the reactants are mixed under controlled conditions to optimize yield and purity. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process .

Chemical Reactions Analysis

6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound, often involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can break the azo bond, converting the compound into its corresponding amines. Common reducing agents include sodium dithionite and zinc in acidic conditions.

    Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.

Scientific Research Applications

6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where exposure to light causes a change in its molecular configuration. This property is particularly useful in applications like photoresponsive materials and molecular switches .

The molecular targets and pathways involved include interactions with enzymes and receptors that can alter cellular processes. For instance, its anti-inflammatory effects may be mediated through the inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar compounds to 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid include other azo compounds with varying alkyl or aryl substituents. Examples include:

The uniqueness of this compound lies in its specific combination of the octylphenyl and phenoxy groups, which confer distinct physical and chemical properties that are advantageous for certain applications.

Properties

IUPAC Name

6-[4-[(4-octylphenyl)diazenyl]phenoxy]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-8-11-22-13-15-23(16-14-22)27-28-24-17-19-25(20-18-24)31-21-10-7-9-12-26(29)30/h13-20H,2-12,21H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJNNKLRHNTZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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